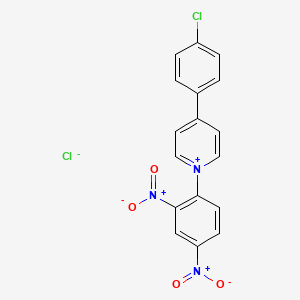
(R)-3-Hydroxyisobutyric Acid Potassium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-HydroxyisobutyricAcidPotassiumSalt is a chemical compound with significant relevance in various scientific fields. It is a potassium salt derivative of ®-3-hydroxyisobutyric acid, which is a chiral molecule. This compound is known for its applications in biochemical research and industrial processes due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-HydroxyisobutyricAcidPotassiumSalt typically involves the reaction of ®-3-hydroxyisobutyric acid with potassium hydroxide. The reaction is carried out in an aqueous medium, where the acid reacts with the base to form the potassium salt. The reaction conditions usually include maintaining a controlled temperature and pH to ensure the complete conversion of the acid to its potassium salt form.
Industrial Production Methods
In an industrial setting, the production of ®-3-HydroxyisobutyricAcidPotassiumSalt can be scaled up using similar principles. Large-scale reactors are used to mix ®-3-hydroxyisobutyric acid with potassium hydroxide under controlled conditions. The product is then purified through crystallization or other separation techniques to obtain the pure potassium salt.
Analyse Des Réactions Chimiques
Types of Reactions
®-3-HydroxyisobutyricAcidPotassiumSalt can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ®-3-ketoisobutyric acid or ®-3-carboxyisobutyric acid.
Reduction: Formation of ®-3-hydroxyisobutanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
®-3-HydroxyisobutyricAcidPotassiumSalt has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications due to its biochemical properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of ®-3-HydroxyisobutyricAcidPotassiumSalt involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in metabolic pathways, influencing the production of other metabolites. The compound’s effects are mediated through its ability to participate in redox reactions and form complexes with metal ions, which can modulate enzyme activity and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-3-HydroxyisobutyricAcidPotassiumSalt: The enantiomer of ®-3-HydroxyisobutyricAcidPotassiumSalt with similar chemical properties but different biological activity.
3-HydroxybutyricAcidPotassiumSalt: A structurally similar compound with a different substitution pattern on the carbon chain.
3-HydroxyisovalericAcidPotassiumSalt: Another related compound with a different alkyl group.
Uniqueness
®-3-HydroxyisobutyricAcidPotassiumSalt is unique due to its specific chiral configuration, which imparts distinct biochemical properties. Its ability to participate in stereospecific reactions makes it valuable in asymmetric synthesis and chiral resolution processes.
Propriétés
Formule moléculaire |
C4H7KO3 |
|---|---|
Poids moléculaire |
142.19 g/mol |
Nom IUPAC |
potassium;(2R)-3-hydroxy-2-methylpropanoate |
InChI |
InChI=1S/C4H8O3.K/c1-3(2-5)4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1/t3-;/m1./s1 |
Clé InChI |
GYLUDEIOSIWODS-AENDTGMFSA-M |
SMILES isomérique |
C[C@H](CO)C(=O)[O-].[K+] |
SMILES canonique |
CC(CO)C(=O)[O-].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![sodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13435989.png)


![5-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-hydroxy-6-methoxy-2-[2-(4-methoxyphenyl)ethyl]-3H-isoindol-1-one](/img/structure/B13436019.png)

![2-[5-Hydroxy-6-oxo-1-[4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydropyridin-4-yl]-2-oxoacetic acid](/img/structure/B13436028.png)

![4-[(1E)-2-phenyldiazenyl]-Benzenebutanol](/img/structure/B13436041.png)

![1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B13436063.png)
![1-(2,3-Dihydro[2,4'-bibenzo[b]thiophen]-4-yl)-piperazine](/img/structure/B13436068.png)



